Vasopressin is produced in the supraoptic and paraventricular nuclei of the hypothalamus. It is transported down axons to the posterior pituitary, where it is stored and released into the bloodstream in response to osmotic stimuli or blood volume changes . The gly-lys-arg-8-lys variant is particularly noted in certain animal species, including pigs and marsupials .
The synthesis of gly-lys-arg-8-lys vasopressin can be achieved through solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain anchored to a solid support. This method allows for precise control over the sequence and structure of the peptide.
Vasopressin consists of a chain of nine amino acids with a specific sequence that includes cysteine residues forming disulfide bonds. The structure of gly-lys-arg-8-lys vasopressin can be represented as follows:
This sequence highlights the substitution of arginine with lysine at the eighth position, which alters its biological activity compared to arginine vasopressin .
The molecular formula for gly-lys-arg-8-lys vasopressin is C₉H₁₃N₃O₄S₂, with a molecular weight of approximately 1,067.27 g/mol.
Gly-lys-arg-8-lys vasopressin primarily engages in receptor-mediated actions upon binding to vasopressin receptors (V1A, V1B, V2). These interactions trigger intracellular signaling pathways that lead to physiological effects such as:
The binding affinity and efficacy of gly-lys-arg-8-lys vasopressin at these receptors can be quantitatively analyzed using techniques such as radiolabeled ligand binding assays or functional assays measuring intracellular calcium mobilization.
Vasopressin acts primarily through G protein-coupled receptors located on target cells:
The half-life of vasopressin in circulation is approximately 10–20 minutes, allowing for rapid physiological responses to changes in blood osmolality or volume .
Gly-lys-arg-8-lys vasopressin appears as a white powder or lyophilized solid. It is soluble in water but may require specific pH conditions for optimal solubility.
Key chemical properties include:
Relevant data shows that modifications at specific positions can significantly alter pharmacological profiles and receptor selectivity .
Gly-lys-arg-8-lys vasopressin has several scientific uses:
The biosynthesis of vasopressin derivatives begins with the translation of the preprovasopressin precursor, a 164-amino-acid polypeptide. This precursor comprises four functional domains: a signal peptide, arginine vasopressin (AVP), neurophysin II, and copeptin. Post-translational cleavage events are orchestrated by prohormone convertases (PC1/3 and PC2) in neurosecretory granules. For "Vasopressin, gly-lys-arg-8-lys-" (sequence: Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH₂), the lysine substitution at position 8 alters proteolytic recognition sites compared to native AVP (Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH₂) [6] [7].
Critical cleavage occurs at paired basic residues flanking the AVP moiety. The Gly-Lys-Arg sequence downstream of AVP acts as a proteolytic spacer. Enzymatic processing initially targets the Arg¹⁷⁻Arg¹⁸ site (numbered from preprovasopressin's N-terminus) to liberate the AVP domain, followed by carboxypeptidase E removal of basic residues. Incomplete cleavage at this tripeptide spacer yields stable intermediates like AVP-Gly-Lys-Arg, observed during embryonic development when processing enzymes are immature [1] [4]. Neurophysin II remains integral to this process; its binding stabilizes the AVP domain and facilitates granule packaging. Studies using Neuro-2a cells expressing GFP-tagged neurophysin demonstrated its sufficiency for targeting proteins to regulated secretory granules, underscoring its chaperone-like function [3].
Table 1: Key Proteolytic Events in Vasopressin Precursor Processing
Precursor Region | Cleavage Site | Enzyme Involved | Biological Outcome |
---|---|---|---|
Signal peptide/AVP | Gly¹⁹⁻Lys²⁰ | Signal peptidase | Signal peptide release |
AVP/Neurophysin II | Arg¹⁰⁵⁻Gly¹⁰⁶ | Prohormone convertase | AVP liberation |
Neurophysin II/Copeptin | Arg¹²⁶⁻Ala¹²⁷ | Prohormone convertase | Domain separation |
C-terminal extension | Lys¹⁵⁻Arg¹⁶ | Carboxypeptidase E | Gly-Lys-Arg removal |
Extended vasopressin sequences undergo sequential enzymatic modifications to achieve bioactivity. After signal peptide removal, the disulfide bridge between Cys¹ and Cys⁶ forms via protein disulfide isomerase, creating the cyclic hexapeptide ring essential for receptor binding. For "Vasopressin, gly-lys-arg-8-lys-", the lysine⁸ substitution reduces vasopressor activity but retains partial antidiuretic function compared to arginine⁸-AVP [6] [7].
C-terminal amidation is a signature modification catalyzed by peptidylglycine α-amidating monooxygenase (PAM). This enzyme requires a glycine residue as its substrate and generates a C-terminal amide and glyoxylate. Inefficient amidation occurs when processing is delayed, leading to accumulation of C-terminally extended forms like AVP-Gly-Lys-Arg during fetal development. Such intermediates exhibit reduced receptor affinity due to the unmodified C-terminus and steric hindrance from the tripeptide [1] [4]. Additionally, glycosylation occurs at Asn⁴⁵ within copeptin, but not on the core AVP sequence itself. These modifications ensure structural stability during axonal transport to neurohypophyseal storage sites.
The Gly-Lys-Arg sequence adjacent to AVP serves as a multifunctional processing domain. Biochemically, it acts as an endoproteolytic "spacer" ensuring precise cleavage by prohormone convertases. The dibasic Lys-Arg motif provides a high-affinity recognition site for enzymes like PC2, which exhibits preferential activity toward this sequence over monobasic sites [1] [4]. During embryonic development in rats (E16-E21), incomplete processing results in stable intermediates such as OT-Gly¹⁰-Lys¹¹-Arg¹² and analogous AVP-extended forms. These partially processed peptides accumulate at 5-10× higher levels than mature amidated peptides, indicating regulated rather than constitutive processing [1].
The Gly-Lys-Arg extension also facilitates intracellular trafficking. Affinity chromatography studies demonstrate that antisense peptides complementary to this sequence bind AVP precursors with dissociation constants of 10⁻⁶–10⁻³ M, suggesting molecular recognition functions. This interaction may guide precursors into dense-core granules where pH-dependent conformational changes optimize further processing [4]. In "Vasopressin, gly-lys-arg-8-lys-", the combined Lys⁸ substitution and retained Gly-Lys-Arg extension alter intracellular kinetics, delaying maturation compared to native AVP.
Table 2: Functional Attributes of Gly-Lys-Arg Motifs in Vasopressin Precursors
Function | Mechanism | Biological Impact |
---|---|---|
Endoproteolytic recognition | Dibasic Lys-Arg site for prohormone convertases | Ensures accurate cleavage at AVP-neurophysin junction |
Precursor stabilization | Electrostatic interactions with neurophysin | Prevents degradation during axonal transport |
Trafficking signal | Antisense peptide binding (KD: 10⁻⁶–10⁻³ M) | Targets precursors to regulated secretory pathway |
Amidation substrate | Glycine residue as PAM enzyme substrate | Enables C-terminal amidation for receptor activation |
CAS No.: 11088-09-8
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2